(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, a piperidine ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This can be achieved through a Sonogashira coupling reaction, where the benzo[d]thiazole derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Attachment of the Methylsulfonyl Group: This step typically involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the piperidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole core or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology
Biological Probes: The compound can be used as a fluorescent probe for imaging biological systems.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound can be explored as a potential therapeutic agent for various diseases, particularly those involving oxidative stress or enzyme dysregulation.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.
Pharmaceuticals: The compound can be used in the production of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide analogs: Compounds with similar structures but different functional groups.
Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole core but different substituents.
Piperidine derivatives: Compounds with the piperidine ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the prop-2-yn-1-yl group, the benzo[d]thiazole core, and the methylsulfonyl group make it distinct from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-4-10-22-16-9-8-14(5-2)12-17(16)26-19(22)20-18(23)15-7-6-11-21(13-15)27(3,24)25/h1,8-9,12,15H,5-7,10-11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYHBBIZKOBHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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